molecular formula C12H17N3 B12973965 2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12973965
M. Wt: 203.28 g/mol
InChI Key: NJEDZLFHTZHPLT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyridine ring attached to an octahydropyrrolo[3,4-c]pyrrole scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction typically requires heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired product. The reaction conditions often involve temperatures around 127–130°C and monitoring the progress using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyrrolo[3,4-c]pyrrole derivatives.

Scientific Research Applications

2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the octahydropyrrolo[3,4-c]pyrrole scaffold can fit into hydrophobic pockets of proteins, influencing their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of the pyridine ring and the octahydropyrrolo[3,4-c]pyrrole scaffold, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

5-(pyridin-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C12H17N3/c1-2-4-14-12(3-1)9-15-7-10-5-13-6-11(10)8-15/h1-4,10-11,13H,5-9H2

InChI Key

NJEDZLFHTZHPLT-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=N3

Origin of Product

United States

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